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Compound of Interest

Compound Name: (R)-2-Aminoheptanoic acid

Cat. No.: B554690 Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development

Professionals

(R)-2-Aminoheptanoic acid, a non-proteinogenic α-amino acid, is a valuable chiral building

block for organic synthesis. Its heptyl side chain imparts lipophilicity, a desirable property in

drug discovery for enhancing membrane permeability and modulating protein-ligand

interactions. This document provides detailed application notes and protocols for the utilization

of (R)-2-Aminoheptanoic acid in peptide synthesis, as a chiral auxiliary, and in the synthesis

of chiral ligands.

Incorporation of (R)-2-Aminoheptanoic Acid into
Peptides
The introduction of (R)-2-aminoheptanoic acid into peptide sequences can significantly

influence their secondary structure and biological activity. Its lipophilic side chain can enhance

interactions with hydrophobic pockets of target proteins or improve membrane association.

Application: Synthesis of Lipidated Peptides
Lipidation is a common strategy to improve the pharmacokinetic properties of peptide-based

drugs. The heptyl group of (R)-2-aminoheptanoic acid can serve as a lipid moiety, potentially

increasing plasma protein binding and extending the half-life of the peptide.
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Experimental Protocol: Solid-Phase Peptide Synthesis
(SPPS)
This protocol describes the manual solid-phase synthesis of a model tripeptide, Ac-Ala-(R)-2-

Aha-Gly-NH₂, on a Rink Amide resin. The procedure is based on standard Fmoc/tBu chemistry.

[1][2][3][4]

Materials:

Rink Amide MBHA resin (loading: 0.5 - 0.7 mmol/g)

Fmoc-Gly-OH

Fmoc-(R)-2-Aminoheptanoic acid (Fmoc-(R)-Aha-OH)

Fmoc-Ala-OH

N,N'-Diisopropylcarbodiimide (DIC)

1-Hydroxybenzotriazole (HOBt)

Piperidine

N,N-Dimethylformamide (DMF)

Dichloromethane (DCM)

Acetic anhydride

N,N-Diisopropylethylamine (DIPEA)

Trifluoroacetic acid (TFA)

Triisopropylsilane (TIS)

Water

Diethyl ether
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Procedure:

Resin Swelling: Swell the Rink Amide resin in DMF in a fritted syringe for 30 minutes. Drain

the DMF.

Fmoc-Gly-OH Coupling:

Dissolve Fmoc-Gly-OH (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF.

Add the coupling solution to the resin and shake for 2 hours.

Wash the resin with DMF (3x) and DCM (3x).

Fmoc Deprotection:

Add a 20% solution of piperidine in DMF to the resin and shake for 5 minutes.

Drain and repeat the piperidine treatment for 15 minutes.

Wash the resin with DMF (5x) and DCM (3x).

Fmoc-(R)-Aha-OH Coupling:

Repeat step 2 using Fmoc-(R)-Aha-OH.

Fmoc Deprotection:

Repeat step 3.

Fmoc-Ala-OH Coupling:

Repeat step 2 using Fmoc-Ala-OH.

Fmoc Deprotection:

Repeat step 3.

N-terminal Acetylation:
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Treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for

30 minutes.

Wash the resin with DMF (3x) and DCM (3x).

Cleavage and Deprotection:

Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.

Filter the resin and collect the filtrate.

Precipitate the peptide by adding cold diethyl ether.

Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.

Purification: Purify the crude peptide by reverse-phase HPLC.

Quantitative Data (Expected):

While specific data for (R)-2-Aminoheptanoic acid is not readily available in the literature, the

following table provides expected outcomes based on the incorporation of similar non-

canonical amino acids.

Step Parameter Expected Value

Coupling Efficiency Yield >95%

Cleavage from Resin Yield >80%

Final Peptide Purity (HPLC) Purity >95%

Enantiomeric Purity Enantiomeric Excess >98%

Experimental Workflow for Peptide Synthesis

Rink Amide Resin Swell Resin
in DMF Couple Fmoc-Gly-OH Fmoc Deprotection

(Piperidine) Couple Fmoc-(R)-Aha-OH Fmoc Deprotection Couple Fmoc-Ala-OH Fmoc Deprotection N-Acetylation Cleavage & Deprotection
(TFA Cocktail) RP-HPLC Purification Ac-Ala-(R)-Aha-Gly-NH₂
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Click to download full resolution via product page

Caption: Solid-phase synthesis of a tripeptide containing (R)-2-Aminoheptanoic acid.

(R)-2-Aminoheptanoic Acid as a Chiral Auxiliary
Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily attached to a

substrate to direct the stereochemical outcome of a reaction.[5][6][7][8][9] The chiral center of

(R)-2-aminoheptanoic acid can be exploited to induce diastereoselectivity in reactions such

as aldol additions and alkylations.

Application: Asymmetric Aldol Reaction
The synthesis of enantiomerically pure β-hydroxy carbonyl compounds is a cornerstone of

organic synthesis. An oxazolidinone derived from (R)-2-aminoheptanamide can be used as a

chiral auxiliary to control the stereochemistry of aldol reactions.

Experimental Protocol: Synthesis of a Chiral
Oxazolidinone and its use in an Asymmetric Aldol
Reaction
This protocol is a generalized procedure adaptable for (R)-2-aminoheptanoic acid based on

well-established methods using other amino acid-derived auxiliaries.

Part 1: Synthesis of (R)-4-Pentyl-oxazolidin-2-one

Reduction of (R)-2-Aminoheptanoic Acid:

Suspend (R)-2-Aminoheptanoic acid (1.0 eq.) in anhydrous THF.

Slowly add a solution of lithium aluminum hydride (LiAlH₄) (1.5 eq.) in THF at 0 °C.

Stir the reaction at room temperature overnight.

Quench the reaction by sequential addition of water, 15% NaOH solution, and water.

Filter the aluminum salts and concentrate the filtrate to obtain crude (R)-2-aminoheptan-1-

ol.
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Cyclization to Oxazolidinone:

Dissolve the crude (R)-2-aminoheptan-1-ol (1.0 eq.) in a suitable solvent (e.g., toluene).

Add diethyl carbonate (1.2 eq.) and a catalytic amount of a strong base (e.g., sodium

methoxide).

Heat the mixture to reflux with a Dean-Stark trap to remove ethanol.

After completion, cool the reaction, wash with saturated NH₄Cl and brine, dry over MgSO₄,

and concentrate.

Purify the residue by column chromatography to yield (R)-4-pentyl-oxazolidin-2-one.

Part 2: Asymmetric Aldol Reaction

N-Acylation of the Oxazolidinone:

Dissolve the (R)-4-pentyl-oxazolidin-2-one (1.0 eq.) in anhydrous THF and cool to -78 °C.

Add n-butyllithium (1.05 eq.) dropwise and stir for 15 minutes.

Add propionyl chloride (1.1 eq.) and stir for 1 hour at -78 °C.

Quench with saturated NH₄Cl and extract with ethyl acetate.

Dry the organic layer over MgSO₄, concentrate, and purify by column chromatography.

Titanium Enolate Formation and Aldol Addition:

Dissolve the N-propionyl oxazolidinone (1.0 eq.) in anhydrous DCM and cool to -78 °C.

Add TiCl₄ (1.1 eq.) and stir for 5 minutes.

Add DIPEA (1.2 eq.) and stir for 30 minutes to form the titanium enolate.

Add the desired aldehyde (e.g., isobutyraldehyde, 1.2 eq.) and stir for 2 hours at -78 °C.

Quench with a 1:1 mixture of saturated NH₄Cl and water.
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Extract with DCM, dry over MgSO₄, concentrate, and purify the aldol adduct by column

chromatography.

Cleavage of the Chiral Auxiliary:

Dissolve the aldol adduct in a mixture of THF and water (4:1).

Cool to 0 °C and add 30% hydrogen peroxide (4.0 eq.) and lithium hydroxide (2.0 eq.).

Stir at room temperature for 4 hours.

Quench with sodium sulfite solution.

Extract the chiral auxiliary with DCM.

Acidify the aqueous layer with 1M HCl and extract the β-hydroxy acid product with ethyl

acetate.

Quantitative Data (Expected):

Reaction Step Parameter Expected Value

N-Acylation Yield >90%

Aldol Addition Yield 70-90%

Diastereomeric Ratio >95:5

Auxiliary Cleavage Product Yield >85%

Auxiliary Recovery >90%

Logical Flow of Asymmetric Aldol Reaction
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Caption: Synthesis and application of an (R)-2-aminoheptanoic acid-derived chiral auxiliary.
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(R)-2-Aminoheptanoic Acid in Chiral Ligand
Synthesis
Chiral ligands are essential for asymmetric catalysis. The amino and carboxyl groups of (R)-2-
aminoheptanoic acid provide handles for its incorporation into various ligand scaffolds, such

as Schiff bases.[10][11][12][13][14]

Application: Synthesis of a Chiral Schiff Base Ligand for
Asymmetric Catalysis
Schiff base ligands derived from amino acids are readily synthesized and can coordinate with

various metals to form catalysts for reactions like asymmetric reductions, oxidations, and

carbon-carbon bond-forming reactions.

Experimental Protocol: Synthesis of a Salen-type Ligand
from (R)-2-Aminoheptanoic Acid
This protocol outlines a general procedure for synthesizing a chiral Schiff base ligand.

Materials:

(R)-2-Aminoheptanoic acid

Thionyl chloride (SOCl₂)

Methanol (anhydrous)

Salicylaldehyde

Triethylamine

Ethanol

Procedure:

Esterification of (R)-2-Aminoheptanoic Acid:
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Suspend (R)-2-Aminoheptanoic acid (1.0 eq.) in anhydrous methanol.

Cool to 0 °C and add thionyl chloride (1.2 eq.) dropwise.

Stir at room temperature overnight.

Remove the solvent under reduced pressure to obtain the methyl ester hydrochloride salt.

Schiff Base Condensation:

Dissolve the methyl (R)-2-aminoheptanoate hydrochloride (1.0 eq.) and salicylaldehyde

(1.05 eq.) in ethanol.

Add triethylamine (1.1 eq.) to neutralize the hydrochloride salt.

Reflux the mixture for 4 hours.

Cool the reaction mixture to room temperature and collect the precipitated Schiff base

ligand by filtration.

Wash the solid with cold ethanol and dry under vacuum.

Formation of the Metal Complex (Example with Cu(II)):

Dissolve the Schiff base ligand (1.0 eq.) in hot ethanol.

Add a solution of copper(II) acetate monohydrate (0.5 eq.) in ethanol.

A colored precipitate of the copper complex should form immediately.

Stir the mixture at room temperature for 1 hour.

Collect the complex by filtration, wash with ethanol, and dry.

Quantitative Data (Expected):
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Step Parameter Expected Value

Esterification Yield >90%

Schiff Base Formation Yield 70-85%

Metal Complex Formation Yield >90%

Signaling Pathway for Ligand Synthesis and Catalysis
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Caption: Pathway from (R)-2-aminoheptanoic acid to a chiral catalyst and its application.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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